molecular formula C8H6CaO8 B3051499 calcium;(E)-4-hydroxy-4-oxobut-2-enoate CAS No. 3416-22-6

calcium;(E)-4-hydroxy-4-oxobut-2-enoate

Cat. No.: B3051499
CAS No.: 3416-22-6
M. Wt: 270.21 g/mol
InChI Key: ZLHGDIJFWKOROS-BUOKYLHBSA-L
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Description

Calcium;(E)-4-hydroxy-4-oxobut-2-enoate is a chemical compound that belongs to the class of calcium salts It is characterized by the presence of a calcium ion complexed with (E)-4-hydroxy-4-oxobut-2-enoate, a derivative of butenoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(E)-4-hydroxy-4-oxobut-2-enoate typically involves the reaction of calcium hydroxide or calcium carbonate with (E)-4-hydroxy-4-oxobut-2-enoic acid. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using calcium salts and (E)-4-hydroxy-4-oxobut-2-enoic acid. The process may include steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Calcium;(E)-4-hydroxy-4-oxobut-2-enoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Calcium;(E)-4-hydroxy-4-oxobut-2-enoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium-related disorders.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of calcium;(E)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The calcium ion plays a crucial role in various cellular processes, including signal transduction, muscle contraction, and enzyme activation. The (E)-4-hydroxy-4-oxobut-2-enoate moiety may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to calcium;(E)-4-hydroxy-4-oxobut-2-enoate include other calcium salts of organic acids, such as calcium acetate, calcium citrate, and calcium lactate. These compounds share similar properties, such as solubility and reactivity, but differ in their specific chemical structures and applications.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other calcium salts

Properties

IUPAC Name

calcium;(E)-4-hydroxy-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H4O4.Ca/c2*5-3(6)1-2-4(7)8;/h2*1-2H,(H,5,6)(H,7,8);/q;;+2/p-2/b2*2-1+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHGDIJFWKOROS-BUOKYLHBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)O.C(=C/C(=O)[O-])\C(=O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6CaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-22-6
Record name Calcium difumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium fumarate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM DIFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QS140QW1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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